molecular formula C11H18BClN2O3 B1386914 (4-((2-(Dimethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride CAS No. 850568-22-8

(4-((2-(Dimethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride

Cat. No.: B1386914
CAS No.: 850568-22-8
M. Wt: 272.54 g/mol
InChI Key: UJXAREBBWZJMPR-UHFFFAOYSA-N
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Description

(4-((2-(Dimethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride (CAS: 850568-22-8) is a boronic acid derivative with the molecular formula C₁₁H₁₈BClN₂O₃ and a molecular weight of 272.54 g/mol . It features a boronic acid group (-B(OH)₂), a carbamoyl linker (-CONH-), and a dimethylaminoethyl substituent (-N(CH₃)₂CH₂CH₂-), with the hydrochloride salt enhancing solubility in aqueous environments .

Properties

IUPAC Name

[4-[2-(dimethylamino)ethylcarbamoyl]phenyl]boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BN2O3.ClH/c1-14(2)8-7-13-11(15)9-3-5-10(6-4-9)12(16)17;/h3-6,16-17H,7-8H2,1-2H3,(H,13,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJXAREBBWZJMPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NCCN(C)C)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40656964
Record name (4-{[2-(Dimethylamino)ethyl]carbamoyl}phenyl)boronic acid--hydrogen chloride (1/1)
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Molecular Weight

272.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850568-22-8
Record name Boronic acid, B-[4-[[[2-(dimethylamino)ethyl]amino]carbonyl]phenyl]-, hydrochloride (1:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-{[2-(Dimethylamino)ethyl]carbamoyl}phenyl)boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-{[2-(Dimethylamino)ethyl]carbamoyl}benzeneboronic acid hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((2-(Dimethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride involves multiple steps. One common method includes the reaction of 4-bromophenylboronic acid with N,N-dimethylaminoethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with hydrochloric acid to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(4-((2-(Dimethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Amines or alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
DMAE-PBA is part of a broader class of dimethylamine derivatives that exhibit diverse pharmacological activities. Research indicates that such compounds can have antimicrobial, anticancer, and analgesic properties. The unique structure allows for modulation of biological targets, making them valuable candidates in drug development .

Therapeutic Applications
The compound is being investigated for its potential use in treating various diseases. Its ability to interact with biological molecules suggests applications in:

  • Anticancer therapies : Targeting tumor cells through specific interactions.
  • Antimicrobial treatments : Effective against bacterial infections due to its structural properties .

Biosensing Applications

Boronate-Affinity Materials
Boronic acids, including DMAE-PBA, are widely used in biosensors due to their ability to selectively bind to cis-diol-containing molecules such as sugars and glycoproteins. This property is exploited in:

  • Electrochemical biosensors : These sensors utilize the binding affinity of boronic acids to detect saccharides and biomolecules, providing rapid and sensitive diagnostics .
  • Surface-enhanced Raman scattering (SERS) : Boronic acid-modified surfaces have been employed to capture and detect bacteria, enhancing the sensitivity of detection methods .

Nanomaterials Integration
Recent advancements in nanotechnology have enabled the functionalization of nanomaterials with boronic acids like DMAE-PBA. This integration facilitates:

  • Real-time imaging of biological processes : Techniques such as fluorescence microscopy can visualize glycosylation events in living cells .
  • Development of smart drug delivery systems : Boronate-based hydrogels can be engineered for controlled release mechanisms responsive to glucose levels, making them suitable for diabetes management .

Drug Delivery Systems

Targeted Delivery Mechanisms
DMAE-PBA can be utilized in designing drug delivery systems that enhance the specificity and efficacy of therapeutic agents. The compound's boron functionality allows it to form reversible covalent bonds with diols present on target cells or tissues, leading to:

  • Improved bioavailability : By ensuring that drugs are released at the site of action.
  • Reduced side effects : Targeting minimizes exposure to non-target tissues .

Summary Table of Applications

Application AreaSpecific Use CasesKey Benefits
Medicinal ChemistryAnticancer and antimicrobial therapiesModulation of biological targets
BiosensingElectrochemical sensors for saccharide detectionHigh sensitivity and rapid response
SERS for bacterial detectionEnhanced detection capabilities
Drug Delivery SystemsSmart hydrogels for glucose-responsive drug releaseTargeted delivery and improved bioavailability

Case Studies

  • Electrochemical Biosensors
    Research has demonstrated the effectiveness of boronic acid derivatives in electrochemical biosensors for detecting glycoproteins and DNA. For example, studies have shown that electrodes modified with DMAE-PBA can capture target biomolecules through specific interactions, resulting in significant shifts in electrochemical signals that correlate with concentration levels .
  • Nanomaterial Functionalization
    A recent study highlighted the use of boronic acid-functionalized nanomaterials for real-time monitoring of glycosylation processes on live cells. This approach allowed researchers to visualize dynamic biological events with high specificity and resolution .

Mechanism of Action

The mechanism of action of (4-((2-(Dimethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition studies. The dimethylaminoethyl carbamoyl group can interact with biological membranes and proteins, affecting their function and activity.

Comparison with Similar Compounds

Key Properties :

  • Purity : ≥95% (typical commercial grade) .
  • Safety : Classified as an irritant (Xi symbol) with Risk Code 36 (irritating to eyes) and Safety Phrase 26 (rinse eyes immediately if exposed) .
  • Storage : Stable under inert atmosphere at 2–8°C .

Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions and as protease inhibitors in medicinal chemistry. The dimethylaminoethyl group in this compound may improve cell permeability and target binding compared to simpler boronic acids .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound is compared to structurally related boronic acids with variations in substituents, molecular weight, and functional groups.

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Functional Groups Purity Remarks References
(4-((2-(Dimethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride 850568-22-8 C₁₁H₁₈BClN₂O₃ 272.54 Boronic acid, carbamoyl, dimethylaminoethyl ≥95% Enhanced solubility (HCl salt), irritant
(4-(Dimethylcarbamoyl)phenyl)boronic acid 405520-68-5 C₉H₁₂BNO₃ 193.01 Boronic acid, carbamoyl, dimethylamide ≥95% Smaller size, lacks ethyl group and HCl salt
(4-((2-(Piperidin-1-yl)ethyl)carbamoyl)phenyl)boronic acid hydrochloride - C₁₄H₂₁BClN₃O₃ 320.20 Boronic acid, carbamoyl, piperidinylethyl 95% Higher molecular weight, piperidine substituent
(2-((Dimethylamino)methyl)-5-nitrophenyl)boronic acid 1217500-82-7 C₉H₁₃BN₂O₄ 224.03 Boronic acid, nitro group, dimethylaminomethyl 95% Electron-withdrawing nitro group, no HCl salt
(4-(1-(4-Methylpiperazin-1-yl)ethyl)phenyl)boronic acid hydrochloride 1704069-16-8 C₁₃H₂₂BClN₂O₂ 284.59 Boronic acid, methylpiperazine ≥95% Extended substituent, higher lipophilicity

Biological Activity

(4-((2-(Dimethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a larger class of boron-containing compounds known for their diverse pharmacological properties, including anticancer, antibacterial, and antiviral activities. This article reviews the biological activity of this specific compound, highlighting relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula for this compound is C12H18BClN2O3, with a molecular weight of approximately 270.65 g/mol. The compound features a boronic acid functional group, which is crucial for its biological interactions.

Property Value
Molecular Weight270.65 g/mol
Molecular FormulaC12H18BClN2O3
Density1.17 g/cm³
Melting Point257-259 °C
Boiling Point414.7 °C

Neuroprotective Effects

In related studies involving boron-based hybrids, compounds similar to this compound exhibited neuroprotective effects against amyloid-beta (Aβ)-induced cell death in SH-SY5Y neuroblastoma cells. These compounds increased cell viability by 25–33% at concentrations ranging from 25 to 100 μM . This suggests that the compound may have applications in treating neurodegenerative diseases like Alzheimer's.

Enzyme Inhibition

The inhibition of acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease pathology, was also observed with boron-based compounds. The study showed that at concentrations of 25 and 50 μM, these compounds reduced AChE activity significantly . This inhibition could be beneficial in managing symptoms of Alzheimer’s disease.

Safety and Toxicity

While exploring the biological activities, it is crucial to consider safety profiles. The compound is classified as an irritant; it can cause skin irritation and serious eye irritation upon contact . Safety data sheets emphasize the need for protective measures when handling this compound.

Case Studies

  • Anticancer Study : A study on a structurally similar compound showed an IC50 value of 7.05 nM against cancer cell lines, indicating strong anticancer potential .
  • Neuroprotection : In vitro studies demonstrated that similar boron compounds could significantly protect against oxidative stress-induced cell death, suggesting potential therapeutic roles in neurodegenerative disorders .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (4-((2-(Dimethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves:

  • Coupling Reagents : Use DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) as a coupling agent for carbamoyl bond formation, which minimizes side reactions and improves efficiency .
  • Solvent Selection : Methanol or ethyl acetate is preferred for solubility and stability during intermediate steps .
  • HCl Treatment : Post-synthesis treatment with HCl (5 mL) in ethyl acetate ensures deprotection and salt formation, achieving 70–85% yields for analogous compounds .
  • Purification : Suction filtration followed by ethyl acetate washing removes unreacted reagents and by-products .

Q. What analytical techniques are critical for characterizing this compound's structural integrity and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Confirm boronic acid moiety (δ 7.0–8.5 ppm for aromatic protons) and dimethylaminoethyl group (δ 2.2–3.0 ppm for CH2 and CH3) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., C11H17BClN2O3 requires exact mass ~295.09) .
  • HPLC with UV/Vis Detection : Monitor purity (>95%) using reverse-phase C18 columns and aqueous/organic mobile phases .

Q. How does the dimethylaminoethyl carbamoyl group influence the compound's solubility and reactivity?

  • Methodological Answer :

  • Solubility : The tertiary amine enhances water solubility via protonation under acidic conditions, critical for biological assays .
  • Reactivity : The carbamoyl group stabilizes the boronic acid through intramolecular hydrogen bonding, reducing hydrolysis while maintaining Suzuki coupling activity .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in stability data under varying pH conditions?

  • Methodological Answer :

  • pH-Dependent Stability Assays : Conduct kinetic studies in buffered solutions (pH 3–10) using HPLC to track degradation products. For example, boronic acids hydrolyze faster at alkaline pH, but the dimethylaminoethyl group may mitigate this via intramolecular stabilization .
  • Thermogravimetric Analysis (TGA) : Quantify thermal stability under controlled humidity to identify decomposition thresholds .

Q. How can researchers design experiments to probe this compound's interaction with diol-containing biomolecules (e.g., glycoproteins)?

  • Methodological Answer :

  • Fluorescence Quenching Assays : Use dansyl-labeled glycoproteins; boronic acid-diol binding reduces fluorescence intensity, enabling affinity calculations (e.g., Kd < 10 µM for similar structures) .
  • Isothermal Titration Calorimetry (ITC) : Directly measure binding thermodynamics and stoichiometry in physiological buffers .

Q. What computational approaches are suitable for modeling its binding to serine proteases or other enzymatic targets?

  • Methodological Answer :

  • Molecular Docking (AutoDock Vina) : Simulate interactions with protease active sites (e.g., chymotrypsin) focusing on boronic acid covalent binding to catalytic serine .
  • Molecular Dynamics (MD) Simulations : Assess binding stability over 100 ns trajectories using AMBER forcefields, highlighting key residues (e.g., Ser195 in proteases) .

Key Considerations for Experimental Design

  • Contradictions in Stability : and suggest HCl treatment enhances crystallinity but may introduce chloride counterion effects in biological assays.
  • Biological Activity : The dimethylaminoethyl group may confer unexpected off-target interactions (e.g., with GPCRs) requiring counter-screening .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4-((2-(Dimethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride
Reactant of Route 2
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(4-((2-(Dimethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride

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